3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine
Description
3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine is an allylamine derivative featuring a halogenated aromatic ring (5-bromo-2-fluorophenyl) conjugated to an amine group via a prop-2-en-1-yl chain.
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6H,5,12H2/b2-1+ |
InChI Key |
FUANXTBKXJNDDS-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/CN)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with propargylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary amines and other reduced derivatives.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel molecules with potential therapeutic properties.
Biology: Investigated for its interactions with biological targets and potential as a bioactive compound.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
A. Halogen Substitution Patterns
- Target Compound : The 5-bromo-2-fluorophenyl group introduces steric bulk and electronic effects. Bromine enhances molecular weight (244.10 g/mol, inferred from ) and may improve crystallinity for X-ray studies (cf. SHELX refinements in ). Fluorine at the ortho position could influence hydrogen bonding or dipole interactions .
- The hydrochloride salt improves solubility compared to the free base.
- VUF11207 Intermediate () : Contains a 2-fluorophenyl group with an additional methyl substituent on the allyl chain. The 2-fluoro substitution may sterically hinder interactions compared to the target compound’s 5-bromo-2-fluoro arrangement.
B. Amine Functionalization
Physicochemical Properties
- Molecular Weight :
- Solubility : Hydrochloride salts () enhance aqueous solubility compared to free bases. Sulfonyl groups () further increase polarity.
- Stability: Halogenated aromatics (Br, F) may resist oxidative degradation better than non-halogenated analogs, though photodegradation pathways are noted in .
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